Butylboronic acid

概要

説明

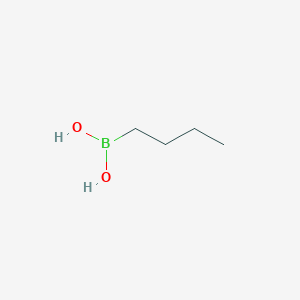

ブチルボロン酸: は、分子式が C4H11BO2 で表される有機化合物です。ボロン酸のファミリーに属し、ヒドロキシル基とアルキル基またはアリール基に結合したホウ素原子を特徴としています。 ブチルボロン酸は、特に鈴木-宮浦カップリングなどの反応による炭素-炭素結合の形成において、有機合成で広く使用されています .

製法

合成経路と反応条件:

グリニャール反応: ブチルボロン酸を合成する一般的な方法の1つは、ブチルマグネシウムブロミドとホウ酸トリメチルを反応させ、続いて加水分解することです。

アルケンのボリル化: 別の方法は、1-ブテンをジボランでヒドロホウ素化し、続いて酸化してブチルボロン酸を得る方法です.

工業的製法: ブチルボロン酸の工業的生産では、多くの場合、高収率と高純度を達成するために最適化された、大規模なグリニャール反応またはヒドロホウ素化プロセスが行われます。 これらの方法は、さまざまな用途におけるこの化合物の需要を満たすために規模拡大されています .

準備方法

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing butyl boronic acid involves the reaction of butyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Borylation of Alkenes: Another method involves the hydroboration of 1-butene with diborane, followed by oxidation to yield butyl boronic acid.

Industrial Production Methods: Industrial production of butyl boronic acid often involves large-scale Grignard reactions or hydroboration processes, optimized for high yield and purity. These methods are scaled up to meet the demand for this compound in various applications .

化学反応の分析

反応の種類:

酸化: ブチルボロン酸は、酸化されてブチルボロン酸エステルまたはブチルボロン酸無水物になります.

置換: 鈴木-宮浦カップリング反応では、ブチルボロン酸は、パラジウム触媒の存在下でアリールまたはビニルハライドと反応して、炭素-炭素結合を形成します.

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化リチウムアルミニウムまたはその他の還元剤。

鈴木-宮浦カップリング: パラジウム触媒、塩基(例:炭酸カリウム)、および溶媒(例:テトラヒドロフラン).

主な生成物:

酸化: ブチルボロン酸エステルまたは無水物。

還元: ブチルボラン。

鈴木-宮浦カップリング: ビアリールまたはアルキル-アリール化合物.

科学研究における用途

化学:

鈴木-宮浦カップリング: 医薬品や農薬などの複雑な有機分子の合成に広く使用されています.

センシングアプリケーション: ジオールなどの分析物の検出のためのセンサーの開発に利用されています.

生物学と医学:

産業:

科学的研究の応用

Organic Synthesis

Catalysis in Organic Reactions

Butylboronic acid is a valuable reagent in several catalytic reactions, particularly in the Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

- Suzuki Reaction : In this palladium-catalyzed cross-coupling reaction, this compound is used to couple aryl halides with boronic acids to form biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

- Heck Reaction : this compound can also participate in the Heck reaction, where it acts as a coupling partner for alkenes and aryl halides.

Biological Applications

Inhibition of Enzymes

this compound has been identified as a precursor to unsymmetric borinic acids that serve as inhibitors of serine proteases. This property makes it significant in developing therapeutic agents targeting various diseases.

- Case Study : Research has demonstrated that boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds derived from this compound have shown promising results against multidrug-resistant pathogens such as Acinetobacter baumannii .

Analytical Chemistry

Glucose Detection

this compound is utilized as an analytical reagent for glucose detection. Its ability to form reversible covalent bonds with diols makes it suitable for developing sensors for glucose monitoring.

- Application : In membrane-based sugar separations, this compound acts as a transport carrier, enhancing the efficiency of glucose detection methods .

Materials Science

Polymer Synthesis

The compound is employed in synthesizing various polymers, including polyurethanes and polyesters. Its boron-containing structure contributes to the thermal stability and mechanical properties of these materials.

- Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Properties | Application Area |

|---|---|---|

| Polyurethanes | High elasticity and durability | Coatings and adhesives |

| Polyesters | Good thermal stability | Fibers and plastics |

Peptide Synthesis

This compound plays a role in peptide synthesis, facilitating the production of peptide hormones with specific biological activities. Its unique reactivity allows for the selective formation of peptide bonds under mild conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Cell Proliferation : Research indicated that this compound promotes cell proliferation and enhances alkaline phosphatase activity in human dental pulp cells, suggesting potential applications in regenerative medicine .

- Structural Studies : Investigations into the structural properties of this compound using X-ray crystallography and spectroscopic techniques have provided insights into its intermolecular interactions and stability .

作用機序

ブチルボロン酸はルイス酸として作用し、糖やアミノ酸などのヒドロキシル基を含む分子と可逆的な共有結合複合体を形成できます . この特性は、分子認識や触媒などのさまざまな用途に利用されています。 生物系では、ブチルボロン酸誘導体は、活性部位のセリンに結合することでプロテアーゼを阻害し、酵素の活性を阻害します .

類似の化合物との比較

類似の化合物:

フェニルボロン酸: 構造は似ていますが、ブチル基の代わりにフェニル基を含んでいます.

メチルボロン酸: ブチル基の代わりにメチル基を含んでいます.

エチルボロン酸: ブチル基の代わりにエチル基を含んでいます.

独自性: メチルボロン酸やエチルボロン酸に比べてブチルボロン酸のアルキル鎖が長いことで、立体的な特性と電子的特性が異なり、これらの特性が有利な特定の用途に適しています .

類似化合物との比較

Phenylboronic Acid: Similar in structure but contains a phenyl group instead of a butyl group.

Methylboronic Acid: Contains a methyl group instead of a butyl group.

Ethylboronic Acid: Contains an ethyl group instead of a butyl group.

Uniqueness: Butyl boronic acid’s longer alkyl chain compared to methylboronic acid and ethylboronic acid provides different steric and electronic properties, making it suitable for specific applications where these properties are advantageous .

生物活性

Butylboronic acid, a member of the boronic acid family, has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its boron atom bonded to a butyl group and has been studied for its ability to interact with biological molecules, particularly enzymes. Its unique structure allows it to act as a reversible inhibitor of certain enzymes, making it a valuable compound in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as a competitive inhibitor for various enzymes, including serine proteases and β-lactamases. Its boron atom forms covalent bonds with nucleophilic sites on these enzymes, effectively blocking their activity.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for its potential use as an anticancer agent .

- Antibacterial Properties : this compound has shown significant antibacterial activity against resistant strains of bacteria by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .

Anticancer Activity

A study demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound were tested against various cancer cell lines, showing IC50 values in the nanomolar range. The mechanism involved inhibition of proteasome activity, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | U266 | 6.74 | Proteasome inhibition |

| This compound Derivative B | MCF-7 | 8.21 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial efficacy. In vitro studies revealed that it effectively inhibits the growth of carbapenem-resistant Acinetobacter baumannii by targeting class C β-lactamases.

| Bacterial Strain | Ki (µM) | Mechanism |

|---|---|---|

| Acinetobacter baumannii | 0.004 | β-lactamase inhibition |

| Resistant E. coli | 0.008 | β-lactamase inhibition |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered intravenously with favorable stability profiles in plasma . Importantly, it has been shown to have low toxicity to human cells, making it a promising candidate for further development in therapeutic applications.

特性

IUPAC Name |

butylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFVRWIISEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196087 | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4426-47-5 | |

| Record name | Butylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyldihydroxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。